REACTION_CXSMILES
|
ClCC=CC1C=CC=CC=1.C(C1C=CC=CC=1C=C)=C.[NH:21]([CH2:26][C:27]([O:29]CC)=[O:28])[CH2:22][C:23]([O-:25])=[O:24]>>[NH:21]([CH2:26][C:27]([OH:29])=[O:28])[CH2:22][C:23]([OH:25])=[O:24] |f:0.1|
|
Name
|
chloromethylstyrene divinylbenzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC=CC1=CC=CC=C1.C(=C)C1=C(C=CC=C1)C=C
|
Name
|
ethyl iminodiacetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(CC(=O)[O-])CC(=O)OCC
|
Name
|
chloromethylstyrene divinylbenzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC=CC1=CC=CC=C1.C(=C)C1=C(C=CC=C1)C=C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The obtained solid product was filtered off
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
washed with acetone
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |